molecular formula C7H5ClO<br>C6H5COCl<br>C6H5COCl<br>C7H5ClO B041296 Benzoyl chloride CAS No. 98-88-4

Benzoyl chloride

Cat. No. B041296
CAS RN: 98-88-4
M. Wt: 140.56 g/mol
InChI Key: PASDCCFISLVPSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoyl chloride can be achieved through several methods. One approach involves the reaction of benzoic acid with thionyl chloride (SOCl2), leading to the production of benzoyl chloride. This process has been refined to optimize reaction conditions, offering a straightforward route for industrialized production. For example, a new synthesis process has been developed, starting from toluene to prepare benzotrichloride through photochlorination, followed by acylation with benzoic acid in the presence of a catalyst to yield benzoyl chloride with a high yield and quality suitable for industrialized production (Wujun Jian, 2008).

Molecular Structure Analysis

Benzoyl chloride consists of a benzene ring attached to a carbonyl chloride (COCl) group. This molecular structure contributes to its reactivity, making it a versatile reagent in organic synthesis. The molecular structure analysis of benzoyl chloride and its derivatives, such as N-benzoyl imidazolidone, highlights the compound's role in synthesizing complex molecules, providing insights into its reactivity and applications in producing pyrethrum ester and other significant compounds (Xie Liqiong, 2007).

Chemical Reactions and Properties

Benzoyl chloride is highly reactive towards nucleophiles due to its acyl chloride functional group. It undergoes various chemical reactions, including hydrolysis, aminolysis, and alcoholysis, leading to the formation of benzoic acid, benzamides, and benzoyl esters, respectively. These reactions underscore its importance in organic synthesis, particularly in acylation reactions to introduce benzoyl groups into other molecules. The reactivity and versatility of benzoyl chloride are demonstrated in the synthesis of diverse compounds such as benzoylthiophene C-nucleoside analogues, showcasing its application in novel synthetic routes (Yang Luo et al., 2020).

Scientific Research Applications

  • Organic Synthesis : Benzoyl chloride is used to produce 1,2,3,4-tetrasubstituted naphthalenes and anthracene derivatives via iridium-catalyzed reactions with internal alkynes (Yasukawa, Satoh, Miura, & Nomura, 2002).

  • Ester Formation Studies : It serves as a reagent for studying the mechanism of amine-catalyzed ester formation from acid chloride and alcohol (Hubbard & Brittain, 1998).

  • Formation of Organic Compounds : Benzoyl chloride aids in acylation reactions of dihydroquercetin to form new compounds with potential antioxidant, anti-inflammatory, and cytotoxic activities (Boshkayeva et al., 2016).

  • Polypeptide Chain Analysis : It is used for N-terminal analysis of polypeptide chains, allowing for quantitative estimation of N-terminal residues in complex peptide mixtures (Cavadore, Nota, Prota, & Previero, 1974).

  • Lipid Research : It's useful for the preparation and analysis of benzoylated cerebrosides, aiding in HPLC analysis of cerebrosides (McCluer & Evans, 1973).

  • Coal Tar Pitch Modification : Benzoyl chloride modifies coal tar pitch, increasing its softening point, coking value, and β-resin content (Cao, Guo, Dong, Xie, & Jin, 2015).

  • Synthesis of Chemical Compounds : It's widely used in synthesizing benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones (Lisiak & Młochowski, 2009).

  • Cellulose Modification : Benzoyl chloride synthesizes cellulose benzoates under mild conditions in an ionic liquid (Zhang, Wu, Cao, Sang, Zhang, & He, 2009).

  • Wood Photodegradation Prevention : It stabilizes lignin in wood, reducing free radicals involved in photodegradation (Evans, Owen, Schmid, & Webster, 2002).

  • Bleaching Agent and Polymerization Initiator : Benzoyl peroxide, derived from benzoyl chloride, is used in plastics synthesis and acne medication (Her, Jones, & Wollack, 2014).

  • Enhancing Material Properties : It improves the impact strength of intra-ply hybrid banana/jute woven fabric composites (Rajesh & Pitchaimani, 2017).

  • Food Packaging : Incorporated into ethylene acrylic acid polymer for controlling microbial contamination in food (Matche, Kulkarni, & Raj, 2006).

  • Optical Switching : Used in photosensitive mesogens for fast optical switching (Jaworska et al., 2017).

  • Radiation-Induced Polymerization : Initiates polymerization in solutions with oxygen, showing strong absorption in near-UV (Knolle, Müller, & Mehnert, 2000).

  • Green Chemistry : Ultrasound-promoted, solvent- and catalyst-free benzoylation of amines, phenols, and alcohols at room temperature for high purity and yield (Habibi, Heydari, Faraji, & Nasrollahzadeh, 2014).

  • Microemulsion Studies : Solvolysis reactivity in nonionic microemulsions as indicators of system properties (Cabaleiro-Lago et al., 2005).

  • Vesicle Reactivity Studies : Effects of zwitterionic vesicles on the reactivity of benzoyl chlorides (Cabaleiro-Lago, García‐Río, Hervés, & Pérez‐Juste, 2006).

  • Adsorption Studies : Investigating the adsorption of liquid benzoyl chloride on A-type zeolites using infrared spectroscopy (Bardakçı & Bahçelī, 2005).

  • Analytical Chemistry : Development of a capillary gas chromatography method for benzoyl chloride determination with high accuracy and repeatability (Cao Pei-xue, 2013).

Safety And Hazards

Benzoyl chloride is combustible and may be corrosive to metals. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is toxic if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

benzoyl chloride
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InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H
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InChI Key

PASDCCFISLVPSO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
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Molecular Formula

C7H5ClO, Array, C6H5COCl
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DSSTOX Substance ID

DTXSID9026631
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Molecular Weight

140.56 g/mol
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Physical Description

Benzoyl chloride appears as a colorless fuming liquid with a pungent odor. Flash point 162 °F. Lachrymator, irritating to skin and eyes. Corrosive to metals and tissue. Density 10.2 lb / gal. Used in medicine and in the manufacture of other chemicals., Liquid, Colorless, fuming liquid with a pungent odor; [HSDB] Colorless to slightly brown liquid; [CHRIS], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless fuming liquid with a pungent odor.
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Boiling Point

387 °F at 760 mmHg (NTP, 1992), 201 °C, BP: 197.2 °C at 760 mm Hg, 197.2 °C, 387 °F
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Flash Point

162 °F (NTP, 1992), 68 °C, 72 °C (162 °F) - closed cup, 162 °F (72 °C)(open cup), 68 °C (closed cup), 72 °C c.c., 162 °F
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Solubility

Decomposes (NTP, 1992), Decomposed by water, alcohol, Miscible with ethyl ether; soluble in benzene, carbon tetrachloride, carbon disulfide, Miscible with ether, benzene, carbon disulfide, oils, Soluble in ether and carbon disulfide, Solubility in water: reaction
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Density

1.211 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2070 at 25 °C/4 °C, Relative density (water = 1): 1.21, 1.211
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Vapor Density

4.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.88 (Air = 1), Relative vapor density (air = 1): 4.88, 4.88
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Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 89.8 °F (NTP, 1992), 0.7 [mmHg], VP: 1 mm Hg at 32.1 °C, 0.700 mm Hg at 25 °C, extrapolated, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Impurities

Maximum Limits of Impurities: residue after ignition 0.005%; phosphorus compounds (as P) 0.002%; heavy metals (as Pb) 0.001%; iron (Fe) 0.001%.
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Product Name

Benzoyl chloride

Color/Form

Liquid, Transparent, colorless liquid, Colorless, fuming liquid, Colorless to slightly yellow liquid

CAS RN

98-88-4
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Record name Benzoyl chloride
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Melting Point

30.2 °F (NTP, 1992), -0.5 °C, -1 °C, 30.2 °F
Record name BENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

2-Phenyl-benzooxazole-6-carboxylic acid, 1v. A mixture of methyl 2-phenyl-benzooxazole-6-carboxylate 1u (0.37 g, 1.46 mmol) and LiOH (0.10 g, 4.2 mmol) in THF (4 mL), MeOH (4 mL), and H2O (4 mL) was stirred at room temperature for 6 h. Aqueous 1N HCl solution was added to the mixture to adjust pH to 3-4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 1t (0.34 g).
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Synthesis routes and methods II

Procedure details

A mixture of methyl 2-phenyl-benzooxazole-6-carboxylate 1u (0.37 g, 1.46 mmol) and LiOH (0.10 g, 4.2 mmol) in THF (4 mL), MeOH (4 mL), and H2O (4 mL) was stirred at room temperature for 6 h. Aqueous 1N HCl solution was added to the mixture to adjust pH to 3˜4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 1t (0.34 g).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
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reactant
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4 mL
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reactant
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4 mL
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4 mL
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Synthesis routes and methods III

Procedure details

A reactor was charged with 358 μl (1.7 eq, 179 μmol) of 0.5M triethylamine-chloroform solution containing 420 μl (105 μl mol, 50 mg) of 2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester (0.25M-CHCl3) obtained by the Example 17, benzoyl chloride (1.5 eq, 22 mg) was added thereto and the mixture was stirred for 2.5 hours. After completing the reaction, 139 mg (157.5 μmol) of an aminomethylated polystyrene resin (product of Novabiochem) was added to the system and stirred for 12 hours. The solution was put on a Silica cartridge (product of Waters) and developed with a hexane/ethyl acetate mixture (1/2) and the obtained solution was distilled to remove the solvent.
Name
triethylamine chloroform
Quantity
358 μL
Type
reactant
Reaction Step One
Name
2-(2-(4-(4-(cis-4-aminocyclohexyloxy)phenoxy)phenyl)acetylamino)benzoic acid methyl ester
Quantity
420 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

16.5 parts of 6-(4'-aminophenylamino)-1-hydroxynaphthalene-3-sulfonic acid are dissolved in 1500 parts of hot water. After cooling down to room temperature, 9.65 parts of 4-chlorobenzoyl chloride are added dropwise in the course of about 30 minutes and the reaction mixture is reacted at a pH maintained at 6 until the consumption of sodium hydroxide solution has ceased (duration about 2.5 to 4 hours). Then the pH is adjusted to 1 with hydrochloric acid and the product is salted out with sodium chloride. Filtering off with suction and drying gives the compound of the formula ##STR72## The replacement of 4-chlorobenzoyl chloride with an equivalent amount of benzoyl chloride or 3-chlorobenzoyl chloride gives analogous intermediates.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoyl chloride
Reactant of Route 2
Reactant of Route 2
Benzoyl chloride
Reactant of Route 3
Reactant of Route 3
Benzoyl chloride
Reactant of Route 4
Reactant of Route 4
Benzoyl chloride
Reactant of Route 5
Reactant of Route 5
Benzoyl chloride
Reactant of Route 6
Reactant of Route 6
Benzoyl chloride

Citations

For This Compound
86,300
Citations
T Sano, K Ohashi, T Oriyama - Synthesis, 1999 - thieme-connect.com
… an asymmetric acylation of racemic secondary alcohols5 and meso-1,2-diols6 with achiral benzoyl chloride. The use of only 0.5 mol% of chiral 1,2-diamine to the substrate combined …
Number of citations: 97 www.thieme-connect.com
G Kaugars, EG Gemrich, VL Rizzo - Journal of Agricultural and …, 1973 - ACS Publications
… the benzoyl chloride phenylhydrazones have been divided in three series: substituents in the benzoyl chloride ring only (… The LC50 values of the 19 singly substituted benzoyl chloride …
Number of citations: 42 pubs.acs.org
P Song, OS Mabrouk, ND Hershey… - Analytical …, 2012 - ACS Publications
… We discovered that derivatization with benzoyl chloride renders the compounds more … generated using 13 C 6 benzoyl chloride. Importantly, benzoyl chloride reacts with primary and …
Number of citations: 264 pubs.acs.org
JMT Wong, PA Malec, OS Mabrouk, J Ro, M Dus… - … of Chromatography A, 2016 - Elsevier
… ) method that utilizes benzoyl chloride labeling for 70 neurologically … The results demonstrate the utility of benzoyl chloride … HPLC–MS/MS with benzoyl chloride (BzCl) as a derivatizing …
Number of citations: 220 www.sciencedirect.com
Ö Özdestan, A Üren - Talanta, 2009 - Elsevier
… dissolved in methanol and with only benzoyl chloride to find the optimum derivatization … 2% benzoyl chloride in acetonitrile, 2% benzoyl chloride in methanol and only benzoyl chloride, …
Number of citations: 124 www.sciencedirect.com
A Asan, I Isildak - Journal of Chromatography A, 2003 - Elsevier
… on the reaction between phenols and benzoyl chloride. The extraction of … benzoyl chloride derivatives was used by us to improve their recovery. The UV spectra of the benzoyl chloride …
Number of citations: 180 www.sciencedirect.com
R Vijay, S Manoharan, A Vinod… - Materials Research …, 2019 - iopscience.iop.org
… chemically treated with benzoyl chloride solution. The raw and benzoyl chloride treated fibers … The results showed that the benzoyl chloride treated Impomea pes-caprae fibers, and its …
Number of citations: 46 iopscience.iop.org
K Arata, M Hino - Applied Catalysis, 1990 - Elsevier
… The catalyst was active for the benzoylation of toluene with benzoyl chloride or benzoic anhydride in a heterogeneous system. Specific surface area of the catalyst was much smaller …
Number of citations: 248 www.sciencedirect.com
GT Cheek, PA Horine - Journal of The Electrochemical Society, 1984 - iopscience.iop.org
… from experiments in which benzoyl chloride was reduced in … an intermediate in benzoyl chloride reduction is supported … fluoride (compared to that of benzoyl chloride) is evidenced by …
Number of citations: 40 iopscience.iop.org
JR Durig, HD Bist, K Furic, J Qiu, TS Little - Journal of molecular structure, 1985 - Elsevier
… benzaldehyde, benzoyl fluoride, benzoyl chloride and acetophenone have been recorded. The … Similarly, bands observed at 44.6 and 49.5 cm −1 in the spectra of benzoyl chloride and …
Number of citations: 71 www.sciencedirect.com

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